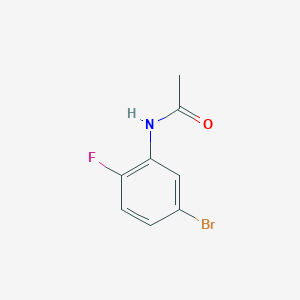

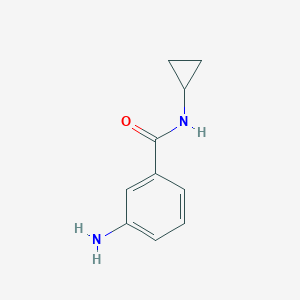

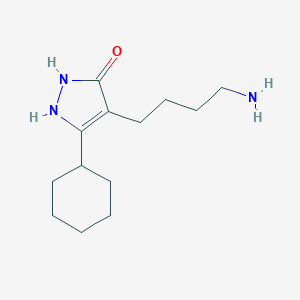

![molecular formula C20H16O2 B113213 2-[4-(Benzyloxy)phenyl]benzaldehyde CAS No. 893736-26-0](/img/structure/B113213.png)

2-[4-(Benzyloxy)phenyl]benzaldehyde

Overview

Description

“2-[4-(Benzyloxy)phenyl]benzaldehyde” is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Synthesis Analysis

The synthesis of “2-[4-(Benzyloxy)phenyl]benzaldehyde” involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

The molecular structure of “2-[4-(Benzyloxy)phenyl]benzaldehyde” can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Benzyloxy)phenyl]benzaldehyde” can be found in databases like PubChem and ChemSpider .Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives have been synthesized using 2-[4-(Benzyloxy)phenyl]benzaldehyde, which have shown potential as anticancer agents . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) in the benzimidazole structure significantly increased the anticancer activity .

Anticancer Activity

The synthesized benzimidazoles have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was a contributing factor influencing the anticancer activity .

Synthesis of Pyrazoline Derivatives

A novel series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3- (4- (benzyloxy)phenyl)-1- (1- (arylphenyl)-5-methyl-1 H -1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate . These pyrazoline derivatives were synthesized using 2-[4-(Benzyloxy)phenyl]benzaldehyde .

Antibacterial Activity

The synthesized pyrazolines were tested for their antibacterial activities against Gram-positive and Gram-negative strains . Compounds with meta-chloro substitution on the phenyl ring of pyrazoline showed the highest magnitude of inhibition against Pseudomonas aeruginosa .

Antifungal Activity

Benzimidazole derivatives, synthesized using 2-[4-(Benzyloxy)phenyl]benzaldehyde, have shown potential as antifungal agents . The presence of electron-donating groups in the benzimidazole structure significantly increased the antifungal activity .

Antiviral Activity

Benzimidazole derivatives, synthesized using 2-[4-(Benzyloxy)phenyl]benzaldehyde, have shown potential as antiviral agents . The presence of electron-donating groups in the benzimidazole structure significantly increased the antiviral activity .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Benzylic compounds are known to undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, influencing a range of biochemical pathways.

Pharmacokinetics

The benzylic position of such compounds is known to be activated towards free radical attack, and sn1, sn2, and e1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring . These properties could potentially influence the compound’s bioavailability.

Result of Action

Similar compounds have been shown to have anti-inflammatory and antioxidant activities . More research is needed to fully understand the effects of this specific compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[4-(Benzyloxy)phenyl]benzaldehyde. For instance, the rate of reaction of benzylic halides can be influenced by the polarity and protic nature of the solvent .

properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-14-18-8-4-5-9-20(18)17-10-12-19(13-11-17)22-15-16-6-2-1-3-7-16/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNCDZJRNRRUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602439 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Benzyloxy)phenyl]benzaldehyde | |

CAS RN |

893736-26-0 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

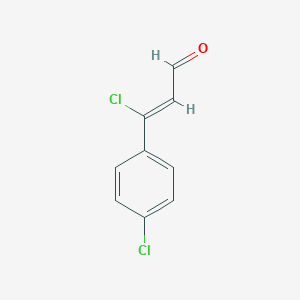

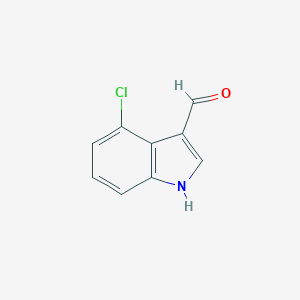

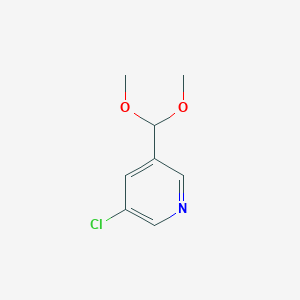

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

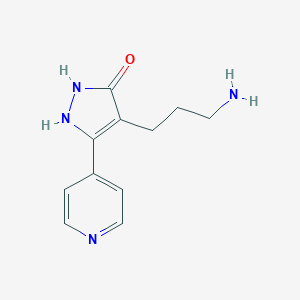

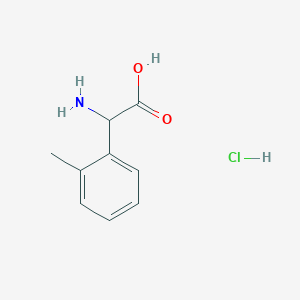

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)